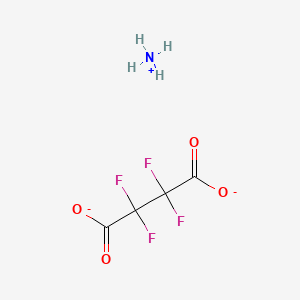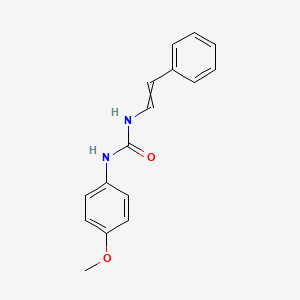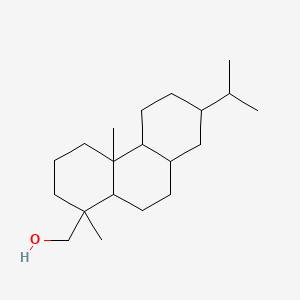
3-Methyl-2Z-hexenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2Z-hexenoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is known for its distinctive odor and is a significant component of human axillary (underarm) sweat. This compound is often studied in the context of body odor and its biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2Z-hexenoic acid typically involves the use of various organic synthesis techniques. One common method is the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired unsaturated acid. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2Z-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated hexanoic acid
Substitution: Esters, amides, anhydrides
Applications De Recherche Scientifique
3-Methyl-2Z-hexenoic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of unsaturated fatty acids and their reactivity.
Biology: Investigated for its role in human body odor and its interaction with skin microbiota.
Medicine: Studied for its potential as a biomarker for certain metabolic disorders and diseases.
Industry: Utilized in the fragrance industry for its distinctive odor profile.
Mécanisme D'action
The mechanism by which 3-Methyl-2Z-hexenoic acid exerts its effects is primarily through its interaction with skin bacteria. The compound is secreted by apocrine glands and, upon bacterial fermentation, produces the characteristic body odor. The molecular targets include various enzymes involved in fatty acid metabolism and bacterial fermentation pathways.
Comparaison Avec Des Composés Similaires
3-Methyl-2-hexenoic acid (E-isomer): Similar structure but different geometric configuration.
3-Hydroxy-3-methylhexanoic acid: Another body odor-related compound with a hydroxyl group.
2-Methyl-3-hexenoic acid: A positional isomer with the double bond at a different location.
Uniqueness: 3-Methyl-2Z-hexenoic acid is unique due to its specific geometric configuration (Z-isomer) and its significant role in human body odor. Its distinct odor profile and interaction with skin bacteria make it a compound of interest in both scientific research and industrial applications.
Propriétés
Numéro CAS |
54068-86-9 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(Z)-3-methylhex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5- |
Clé InChI |
NTWSIWWJPQHFTO-WAYWQWQTSA-N |
SMILES isomérique |
CCC/C(=C\C(=O)O)/C |
SMILES canonique |
CCCC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)

![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)



![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)


